molecular formula C14H10ClFO2 B6403438 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid CAS No. 1261968-02-8

5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid

Cat. No.: B6403438
CAS No.: 1261968-02-8
M. Wt: 264.68 g/mol
InChI Key: NFQIUMUGQZYAOJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the second position and a 3-chloro-5-methylphenyl group at the fifth position of the benzoic acid core. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-methylphenylboronic acid and 2-fluorobenzoic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 3-chloro-5-methylphenylboronic acid is coupled with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the fluorine atom and the chloro group makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form alcohol derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted benzoic acids, carboxylate salts, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the chloro group can influence the compound’s binding affinity and reactivity with biological molecules. Studies have shown that it can inhibit certain enzymes and disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 2-Fluorobenzoic acid
  • 3-Chloro-5-methylphenylcarbamate

Uniqueness

5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid is unique due to the combination of the fluorine atom and the 3-chloro-5-methylphenyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIUMUGQZYAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690332
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-02-8
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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